

# An In-depth Technical Guide to 1,4-Butanedithiol-d8

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## Compound of Interest

Compound Name: 1,4-bUtanedithiol-d8

Cat. No.: B12401800

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This technical guide provides a comprehensive overview of **1,4-butanedithiol-d8**, a deuterated isotopologue of 1,4-butanedithiol. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize isotopically labeled compounds.

## Chemical Properties and Data

**1,4-Butanedithiol-d8** is the deuterium-labeled version of 1,4-butanedithiol, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution is particularly useful in analytical chemistry, especially in mass spectrometry-based applications.

Table 1: General and Physical Properties of 1,4-Butanedithiol and its Deuterated Analog

Property	1,4-Butanedithiol	1,4-Butanedithiol-d8 (Predicted)
Molecular Formula	C <sub>4</sub> H <sub>10</sub> S <sub>2</sub>	C <sub>4</sub> H <sub>2</sub> D <sub>8</sub> S <sub>2</sub>
Molecular Weight	122.25 g/mol [1]	130.30 g/mol
Appearance	Colorless liquid[1]	Colorless liquid
Odor	Malodorous[1]	Malodorous
Boiling Point	195.5 °C[1]	Similar to non-deuterated form
Melting Point	-53.9 °C[1]	Similar to non-deuterated form
Density	~1.042 g/mL	Slightly higher than non-deuterated form
Solubility	Highly soluble in organic solvents[1]	Highly soluble in organic solvents
CAS Number	1191-08-8[1]	Not available

## Synthesis

A specific, documented synthesis for **1,4-butanedithiol-d8** is not readily available in the reviewed literature. However, a plausible synthetic route can be proposed based on the conversion of the corresponding deuterated diol, 1,4-butanediol-d8. This precursor is commercially available. The conversion of a diol to a dithiol can be achieved through a two-step process involving the formation of a bis-tosylate or bis-mesylate intermediate, followed by nucleophilic substitution with a thiolating agent.

## Proposed Experimental Protocol:

### Step 1: Tosylation of 1,4-Butanediol-d8

- Dissolve 1,4-butanediol-d8 in a suitable aprotic solvent such as dichloromethane or toluene.
- Cool the solution in an ice bath.
- Add two equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise.

- Slowly add two equivalents of a base, such as pyridine or triethylamine, to the reaction mixture.
- Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with dilute acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-bis(tosyloxy)butane-d8.

#### Step 2: Thiolation of 1,4-bis(tosyloxy)butane-d8

- Dissolve the crude 1,4-bis(tosyloxy)butane-d8 in a polar aprotic solvent like dimethylformamide (DMF).
- Add an excess of a thiolating agent, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
- Heat the reaction mixture to facilitate the nucleophilic substitution. The reaction progress can be monitored by TLC or GC-MS.
- After the reaction is complete, cool the mixture and pour it into water.
- Extract the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain **1,4-butanedithiol-d8**.

Note: This is a proposed synthetic pathway and would require optimization of reaction conditions, purification, and characterization of the final product.

## Spectral Data

Predictive spectral data for **1,4-butanedithiol-d8** can be inferred from the known spectra of its non-deuterated counterpart.

Table 2: Predicted Mass Spectrometry Data for **1,4-Butanedithiol-d8**

Ion	Predicted m/z for C <sub>4</sub> H <sub>2</sub> D <sub>8</sub> S <sub>2</sub>	Notes
[M] <sup>+</sup>	130	Molecular ion
[M-SH] <sup>+</sup>	97	Loss of a thiol radical
[M-S <sub>2</sub> H] <sup>+</sup>	65	Loss of a disulfide radical

Table 3: Predicted <sup>1</sup>H and <sup>2</sup>H NMR Data for **1,4-Butanedithiol-d8**

Nucleus	Predicted Chemical Shift (δ)	Multiplicity	Assignment
<sup>1</sup> H	~1.3-1.4 ppm	t	-SH
<sup>2</sup> H	~1.7-1.8 ppm	m	-CD <sub>2</sub> -CD <sub>2</sub> -
<sup>2</sup> H	~2.5-2.6 ppm	m	-CD <sub>2</sub> -SH

Note: The <sup>1</sup>H NMR spectrum is expected to show a signal for the thiol protons, while the <sup>2</sup>H (Deuterium) NMR would show signals for the deuterated carbon positions.

## Applications in Research and Development

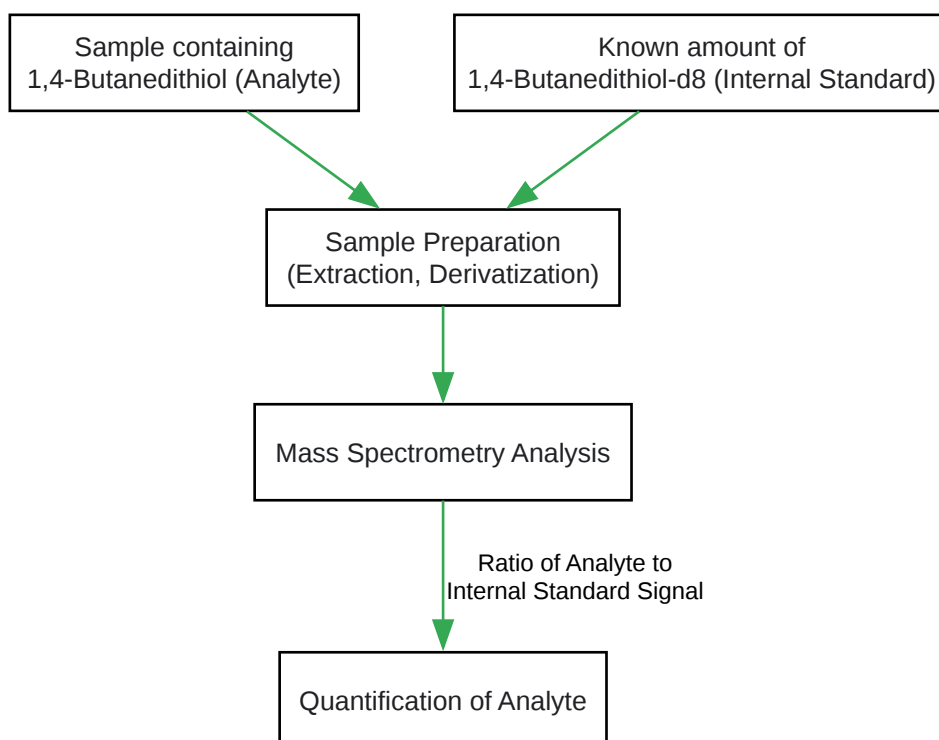
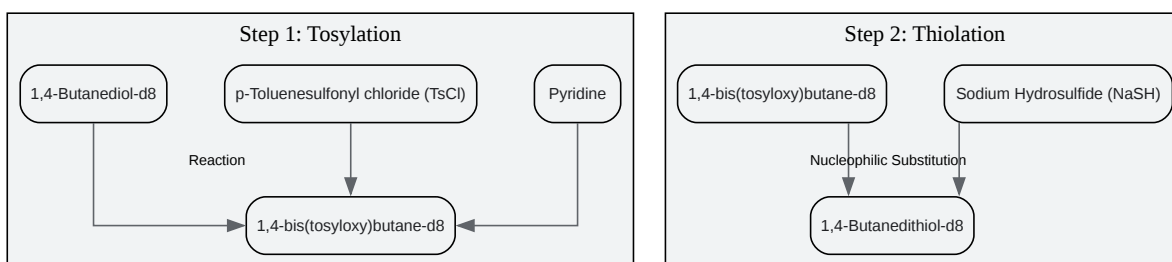
Deuterated compounds like **1,4-butanedithiol-d8** are valuable tools in various scientific disciplines.

- Internal Standard for Mass Spectrometry: Due to its increased mass, **1,4-butanedithiol-d8** is an ideal internal standard for the quantification of 1,4-butanedithiol in complex biological or environmental samples using isotope dilution mass spectrometry.

- **Mechanistic Studies:** The kinetic isotope effect can be studied using deuterated compounds to elucidate reaction mechanisms. The substitution of hydrogen with deuterium can alter the rate of reactions involving C-H bond cleavage, providing insight into the rate-determining steps.
- **Metabolic Profiling:** In drug metabolism studies, deuterated compounds can be used to trace the metabolic fate of molecules in vivo.

## Visualizations

### Proposed Synthesis Workflow



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## References

- 1. 1,4-Butanedithiol - Wikipedia [en.wikipedia.org]
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